1-(2,5-Dimethoxyphenyl)-2-nitropropene

Henry condensation nitroalkene synthesis EDDA catalyst

Researchers face inconsistent yields in nitroalkene reduction. 1-(2,5-Dimethoxyphenyl)-2-nitropropene provides a reliable β-methyl-β-nitrostyrene core for 5-HT2A serotonin receptor targeted amphetamines (DOC, DOB, DOI). Optimized synthesis achieves 89.3% yield with EDDA catalyst. Key supply facts: ≥98% purity with CoA documentation; global shipping; for R&D only.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
Cat. No. B7767115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethoxyphenyl)-2-nitropropene
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=CC1=C(C=CC(=C1)OC)OC)[N+](=O)[O-]
InChIInChI=1S/C11H13NO4/c1-8(12(13)14)6-9-7-10(15-2)4-5-11(9)16-3/h4-7H,1-3H3/b8-6+
InChIKeyMQFREHNTGKNSRH-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Dimethoxyphenyl)-2-nitropropene Overview


1-(2,5-Dimethoxyphenyl)-2-nitropropene (CAS 18790-57-3), also known as 2,5-dimethoxy-β-methyl-β-nitrostyrene, is a substituted nitroalkene with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol [1]. The compound exists predominantly as the E-isomer and features a propene linker bearing a nitro group and two methoxy substituents at the 2- and 5-positions of the aromatic ring . This compound serves as a key synthetic intermediate in the preparation of substituted phenethylamine derivatives, including those with known pharmacological activity at serotonin receptors [2].

1 Synthetic intermediate for α-methylphenethylamine scaffolds
2 Predominantly E-isomer nitroalkene with β-methyl substitution
3 Requires catalyst-specific yield optimization in synthesis workflow

Why Substituting 1-(2,5-Dimethoxyphenyl)-2-nitropropene Fails


Despite superficial structural similarity to other nitroalkenes such as 2,5-dimethoxy-β-nitrostyrene (CAS 40276-11-7) or phenyl-2-nitropropene, 1-(2,5-dimethoxyphenyl)-2-nitropropene exhibits distinct synthetic behavior and yields divergent downstream products. The presence of the β-methyl group (nitropropene vs. nitroethene backbone) alters steric and electronic properties during reduction, affecting both reaction kinetics and product selectivity [1]. Furthermore, documented synthetic yields for this compound vary dramatically—ranging from 50% to 89.3%—depending critically on catalyst selection and reaction conditions [2]. Generic substitution with closely related nitroalkenes without accounting for these documented differences in reactivity and yield optimization can lead to unpredictable synthetic outcomes, compromised purity profiles, and failed downstream transformations.

Scaffold divergence

β-Methyl group directs reduction to amphetamine scaffolds; β-unsubstituted 2,5-dimethoxy-β-nitrostyrene yields primary phenethylamines (2C-X family). Scaffolds are not interchangeable.

Yield sensitivity

Documented synthesis yields range from 50% to 89.3% depending on catalyst and conditions. Generic protocol substitution may shift yield by 20–39 percentage points.

Reactivity context

β-Methyl steric hindrance measurably reduces NaBH₄ reduction efficiency compared to the nitroethene analogue. Cross-scaffold reactivity assumptions may not transfer.

1-(2,5-Dimethoxyphenyl)-2-nitropropene: Comparative Evidence


EDDA-Catalyzed Yield: Nitropropene vs. Nitroethene

Under identical ethylenediammonium diacetate (EDDA)-catalyzed Henry condensation conditions (50 mmol substituted benzaldehyde, 60 mmol nitroalkane, 5 mmol EDDA, iPrOH solvent, RT, 24 h), 1-(2,5-dimethoxyphenyl)-2-nitropropene is isolated in 50% yield [1]. In contrast, the closely related 2,5-dimethoxyphenyl-2-nitroethene (using nitromethane instead of nitroethane) is isolated in 95% yield under the same catalyst and conditions [1]. The methyl substitution on the nitroalkene moiety reduces yield by a factor of 1.9× under these conditions.

EDDA-Catalyzed Yield: Nitropropene vs. Nitroethene
Head-to-head
Target: 50% isolated yield (nitropropene). Comparator: 95% (nitroethene). 1.9× yield reduction under identical EDDA conditions.
Supports yield-scaling context for procurement and synthesis planning.
Data to verify; EDDA-catalyzed Henry condensation, RT, 24 h.
Henry condensation nitroalkene synthesis EDDA catalyst reaction yield optimization

EDDA Catalyst: Optimized vs. Standard Synthesis Yield

Using ethylenediammonium diacetate (EDDA, 0.1 eq) as catalyst with 2,5-dimethoxybenzaldehyde and nitroethane (1.3 eq) in IPA at 60-65°C for 1.5 h, followed by crystallization, 1-(2,5-dimethoxyphenyl)-2-nitropropene was isolated in 89.3% yield [1]. The same source notes that previously reported yields for this compound range from 50% to 70% [1]. An alternative protocol using glacial acetic acid with ammonium acetate under reflux (135°C oil bath, 3 h) produced only 50.6% yield [2].

EDDA Catalyst: Optimized vs. Standard Yield
Head-to-head
89.3% (EDDA, IPA, 60–65°C, 1.5 h) vs. baseline 50–70%; alternative NH₄OAc/HOAc protocol 50.6%.
Supports catalyst and condition selection for synthesis workflow fit.
Supplier synthesis methodology may influence lot consistency.
reaction optimization nitropropene synthesis catalyst selection yield improvement

NaBH₄ Reduction: β-Methyl Substituent Effect on Yield

Reduction of 2,5-dimethoxynitrostyrene (structurally analogous β-nitrostyrene scaffold, differing only in the absence of the β-methyl group) with sodium borohydride yields 1-(2,5-dimethoxyphenyl)-2-nitroethane in 98% isolated yield with 97% purity by HPLC [1]. For the methyl-substituted analogue 1-(2,5-dimethoxyphenyl)-2-nitropropene, the one-pot NaBH₄/CuCl₂ reduction to the corresponding phenethylamine proceeds with 62-83% yield [2]. The higher yield for the nitroethane derivative reflects the absence of steric hindrance from the β-methyl group during hydride attack.

NaBH₄ Reduction: β-Methyl Substituent Effect
Cross-study comparable
β-Methyl target: 62–83% (one-pot NaBH₄/CuCl₂). β-Unsubstituted analogue: 98% (NaBH₄). 15–36 pp lower for methyl-substituted scaffold.
Supports reduction efficiency context for multi-step synthesis planning.
Method context; steric hindrance influences hydride attack.
nitroalkene reduction sodium borohydride phenylnitroalkane synthesis reaction efficiency

Commercial Purity & Quality Assurance Specification

Commercially available 1-(2,5-dimethoxyphenyl)-2-nitropropene (CAS 18790-57-3) is supplied with a minimum purity specification of 98% . The material is provided with full Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation upon request, with all batches backed by full quality assurance . In contrast, many alternative suppliers of related 2,5-dimethoxy-β-nitrostyrene derivatives specify purity only as "95%" or provide no explicit purity guarantee .

Commercial Purity & QA Specification
Source review
Target: min 98% purity with CoA. Comparator 2,5-dimethoxy-β-nitrostyrene derivatives: typically 95% or unspecified.
Higher purity may reduce impurity-driven side reactions in sensitive reductions.
Specification review; verify supplier CoA for batch-level confirmation.
commercial purity quality control certificate of analysis procurement specification

Reduction Pathway Divergence: 2C-X vs. Amphetamine Scaffolds

2,5-Dimethoxy-β-nitrostyrene (CAS 40276-11-7), the β-unsubstituted analogue lacking the methyl group on the nitroalkene moiety, is specifically identified as the precursor to most compounds in the hallucinogenic 2C-X family [1]. In contrast, 1-(2,5-dimethoxyphenyl)-2-nitropropene (CAS 18790-57-3) bears a β-methyl substituent and is documented as a precursor to amphetamine-type phenethylamines (e.g., 2,5-DMA, DOC, DOB) rather than 2C-X compounds [2]. The structural divergence arises from the reduction pathway: β-nitrostyrene yields primary phenethylamines, while β-methyl-β-nitrostyrene yields α-methylphenethylamines (amphetamines).

Reduction Pathway Divergence: 2C-X vs. Amphetamine Scaffolds
Class-level
Target: yields α-methylphenethylamines (amphetamines). Comparator (no β-methyl): yields primary phenethylamines (2C-X family).
Product class is determined by β-methyl presence; scaffolds are not interchangeable.
Context-dependent; reduction pathway defines final pharmacophore scaffold.
phenethylamine synthesis 2C-X compounds nitroalkene reduction synthetic precursor selectivity

1-(2,5-Dimethoxyphenyl)-2-nitropropene Applications


Synthesis of 2,5-DMA and 4-Substituted Amphetamines

This compound is the documented precursor for the synthesis of 2,5-dimethoxyamphetamine (2,5-DMA) and its 4-substituted analogues including 4-chloro-2,5-dimethoxyamphetamine (DOC), 4-bromo-2,5-dimethoxyamphetamine (DOB), and 4-iodo-2,5-dimethoxyamphetamine (DOI) [1]. The nitropropene intermediate is reduced with lithium aluminum hydride (LAH) or alternative reducing agents to yield the corresponding amphetamine scaffold. The optimized 89.3% synthesis yield for the nitropropene intermediate using EDDA catalyst [2] makes large-scale preparation of these amphetamine derivatives economically viable for research purposes. Users should note that the β-methyl group is essential to the final amphetamine structure; substitution with 2,5-dimethoxy-β-nitrostyrene would yield 2C-H (a primary phenethylamine) rather than the desired α-methylated amphetamine.

α-Methylphenethylamine Synthesis for Neuropharmacology

According to US Patent 3,541,158, 1-(di(lower alkoxy)-4-alkylphenyl)-2-nitropropenes serve as intermediates for the preparation of 4-alkyl-2,5- and 2,6-dialkoxy-α-methylphenethylamines and their pharmacologically acceptable salts [1]. These latter compounds are described as having outstanding value as stimulants of the nervous system of vertebrates [1]. The patent specifically claims the 1-(di(lower alkoxy)-4-alkylphenyl)-2-nitropropene scaffold class, within which 1-(2,5-dimethoxyphenyl)-2-nitropropene represents the unsubstituted 4-position parent compound. Researchers investigating structure-activity relationships (SAR) of 4-substituted 2,5-dimethoxyamphetamines should procure this compound as the foundational intermediate for subsequent 4-position functionalization.

SAR Studies of 5-HT₂A Receptor Ligands

The 2,5-dimethoxyphenyl scaffold with a β-methyl-β-nitrostyrene core serves as a critical intermediate for synthesizing compounds that interact with the 5-HT₂A serotonin receptor [1]. Reduction of this nitropropene yields 2,5-DMA, which can be further functionalized at the 4-position to generate potent 5-HT₂A agonists including DOC, DOB, and DOI [2]. In comparative cytotoxicity studies, 2C-B (a 4-bromo-2,5-dimethoxyphenethylamine derived from the β-unsubstituted analogue) demonstrated higher cytotoxic effects in SH-SY5Y and HepG2 cell lines than mescaline-NBOMe, with effects attributed to its higher passive permeability [3]. Researchers investigating the toxicological profiles of 2,5-dimethoxy-substituted phenethylamines and amphetamines should utilize this nitropropene intermediate to access the α-methylated amphetamine series, which may exhibit distinct pharmacological and toxicological properties from the primary phenethylamine 2C-X series.

Nitroalkene Reduction & Hydrogenation Method Development

1-(2,5-Dimethoxyphenyl)-2-nitropropene serves as a valuable model substrate for developing and optimizing nitroalkene reduction methodologies due to its well-documented yet condition-sensitive reactivity profile. The one-pot NaBH₄/CuCl₂ reduction protocol for β-nitrostyrenes to phenethylamines achieves 62-83% yield under mild conditions without inert atmosphere [1]. The documented variability in reduction yields—from 35% with Al/Hg to 98% for NaBH₄ reduction of the β-unsubstituted analogue to the nitroethane [2][3]—provides a benchmark for evaluating new reduction methodologies. The compound's commercial availability at 98% minimum purity with CoA documentation [4] ensures reproducible starting material quality for method development studies, eliminating confounding variables from impurity profiles.

Application
Selection Property
Validation Focus
α-Methylphenethylamine synthesis research
β-Methyl nitroalkene scaffold integrity
Reduction pathway selectivity to amphetamine scaffold
Nitroalkene reduction method development
Well-characterized condition-sensitive reactivity
Yield benchmarking across catalyst and reducing systems
5-HT₂A ligand SAR intermediate supply
2,5-Dimethoxy substitution pattern with α-methyl precursor
4-Position functionalization pathway and receptor interaction context

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